RS 102895 hydrochloride is a selective antagonist of the chemokine CCR2 receptor. [] Chemokine receptors belong to the family of G protein-coupled receptors and play a crucial role in inflammatory responses and immune cell trafficking. [] RS 102895 hydrochloride has been explored in scientific research, primarily in in vivo models, for its potential to attenuate nicotine dependence and withdrawal symptoms. []
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride is a complex organic compound with significant pharmacological potential. It is classified as a spiro compound and belongs to the benzoxazine family. The compound exhibits properties that make it a candidate for various scientific applications, particularly in medicinal chemistry.
This compound falls under the category of spiro compounds, characterized by a unique bicyclic structure where two rings share a single atom. It also contains functional groups typical of benzoxazines and piperidines, which contribute to its biological activity.
The synthesis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one can involve several chemical reactions, typically starting from simpler precursors. The synthesis may include:
The detailed synthetic pathway may involve multiple steps including condensation reactions, cyclizations, and possibly protecting group strategies to ensure selectivity during the synthesis process.
The molecular structure of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one features a spiro configuration that combines a benzoxazine ring with a piperidine moiety. The presence of a trifluoromethyl group on the phenyl ring significantly influences its electronic properties.
The compound can participate in various chemical reactions due to its functional groups. Key reactions include:
Each reaction pathway may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and selectivity.
The mechanism of action for 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one primarily involves its interaction with specific biological targets. Research indicates that this compound acts as an antagonist for chemokine receptors, particularly Chemokine (C-C motif) receptor 2 (CCR2).
The binding affinity and efficacy at these receptors are crucial for its potential therapeutic applications in inflammatory diseases and other conditions where CCR2 plays a role.
Relevant data suggest that the trifluoromethyl group enhances lipophilicity, influencing its bioavailability and interaction with biological membranes.
The compound has several potential applications in scientific research:
The compound 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride (CAS 1173022-16-6 for hydrochloride salt; 300815-41-2 for free base) represents a structurally unique class of CCR2 antagonists characterized by its spirocyclic benzoxazine-piperidine core. This hybrid architecture forces orthogonal orientation of the benzoxazine and piperidine rings around a central spiro carbon atom, creating a rigid three-dimensional topology critical for high-affinity receptor binding [7]. The pharmacophore incorporates three essential elements: (1) the spiro junction serving as a conformational lock, (2) the trifluoromethylphenyl ethyl moiety enabling hydrophobic interactions within the CCR2 transmembrane pocket, and (3) the benzoxazinone carbonyl acting as a hydrogen bond acceptor [5] [9].
Table 1: Structural and Physicochemical Profile
Property | Value | Source |
---|---|---|
Molecular Formula (free base) | C₂₁H₂₁F₃N₂O₂ | [9] [10] |
Molecular Weight (HCl salt) | 426.9 g/mol | [4] |
Canonical SMILES | C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | [4] |
LogP | 5.679 | [9] |
Hydrogen Bond Acceptors | 6 | [9] |
Molecular modeling studies reveal that the spiro constraint reduces entropic penalty upon binding by pre-organizing the molecule in the bioactive conformation. The trifluoromethyl group engages in favorable van der Waals contacts with hydrophobic subpockets near the CCR2 β subunit, while the ethyl linker optimizes distance to the orthosteric binding tunnel between helices 1 and 7 [5]. Mutagenesis data confirms that residues Asp284 and Glu291 in the transmembrane domain are critical for high-affinity binding, with D284N/E291Q mutations reducing antagonist potency by >180-fold (IC₅₀ >100,000 nM vs. 550 nM in wild-type) [9].
The development of CCR2 antagonists emerged from the recognition that the CCL2/CCR2 axis governs monocyte egress from bone marrow and recruitment to inflammatory sites. Early candidates like INCB3284 and MK-0812 demonstrated efficacy in preclinical models of rheumatoid arthritis and neuropathic pain but faced clinical limitations due to redundant chemokine signaling, species selectivity issues, and suboptimal pharmacokinetics [5] [6]. Mouse-active inhibitors frequently cross-inhibited CCR5, confounding mechanistic interpretation [5]. RS-102895 hydrochloride represented a significant advancement by achieving >100-fold selectivity for CCR2 over CCR1 (IC₅₀ = 360 nM for CCR2 vs. negligible activity at CCR1), enabling precise pharmacological dissection of CCR2-dependent pathways [9].
Table 2: Evolution of Select CCR2 Antagonists
Compound | Key Features | Limitations |
---|---|---|
RS-102895 HCl | Spirocyclic scaffold; 360 nM CCR2 IC₅₀; No CCR1 activity | Limited oral bioavailability |
CCX-140 | Clinical candidate for diabetic nephropathy | CCR5-inert; Mouse CCR2 inactive |
MK-0812 | Dual CCR2/CCR5 antagonist; Phase II for RA | Species selectivity challenges |
BMS-813160 | Orthosteric inhibitor; Advanced clinical trials | Induces plasma CCL2 rebound |
The spirocyclic chemotype addressed species divergence by exhibiting comparable affinity for human and rodent CCR2, facilitating translational studies. This contrasted with earlier antagonists like CCX-140, which showed >100-fold reduced potency for mouse CCR2 versus human, complicating preclinical validation [5] [8]. RS-102895’s inhibitory profile was rigorously characterized: it blocks MCP-1-stimulated calcium flux (IC₅₀ = 32 nM) and monocyte chemotaxis (IC₅₀ = 1.7 μM) in cellular assays, confirming target engagement [9].
CCR2 signals primarily through Gαi-coupled pathways, with its β subunit playing a critical role in downstream signal amplification. RS-102895 hydrochloride binds the CCR2 β subunit with high affinity, inducing allosteric inhibition that disrupts chemokine-dependent activation . This specific antagonism prevents G-protein dissociation and subsequent activation of the PI3K-AKT pathway, a master regulator of inflammatory responses [6] [8]. In high-glucose-stimulated mesangial cells, the compound (10 μM) suppresses fibronectin and collagen IV overexpression by blocking CCR2-mediated TGF-β1 induction, demonstrating direct modulation of extracellular matrix pathology [3].
Table 3: CCR2-Dependent Signaling Pathways Modulated
Pathway | Biological Consequence | Therapeutic Relevance |
---|---|---|
PI3K-AKT | ↑ Cell survival; ↓ Autophagic death; ↑ MMP-9 | Fibrosis; Tumor metastasis |
JAK/STAT | ↑ STAT1/3/5 activation; ↓ Apoptosis | Cancer cell proliferation |
PKC-dependent | ↑ JNK/ERK activation; ↑ Cell migration | Monocyte infiltration |
The β subunit targeting translates to broad immunomodulatory effects:
Mechanistically, the compound’s efficacy stems from its ability to disrupt CCR2 conformational activation. Molecular dynamics simulations reveal that it stabilizes an inactive receptor state characterized by a contracted transmembrane helix bundle and occluded intracellular G-protein coupling domain, preventing signal transduction despite persistent chemokine binding [5].
Table 4: Nomenclature of 1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride |
Synonyms | RS-102895 hydrochloride; RS102895; 1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one hydrochloride |
CAS Numbers | 1173022-16-6 (hydrochloride); 300815-41-2 (free base) |
ChemSpider ID | 21475092 |
ChEBI ID | CHEBI:93458 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7